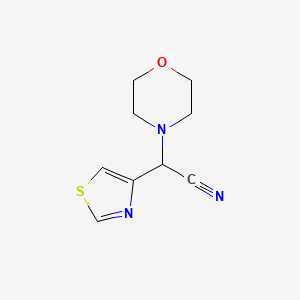

2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile

Description

2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile (CAS: 1602501-52-9) is a nitrile-containing heterocyclic compound featuring a morpholine ring and a thiazole moiety. Its molecular formula is C₉H₁₁N₃OS, with a molecular weight of 209.27 g/mol . The compound is a versatile scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents due to its electron-rich thiazole and morpholine groups. Key identifiers include:

Properties

IUPAC Name |

2-morpholin-4-yl-2-(1,3-thiazol-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c10-5-9(8-6-14-7-11-8)12-1-3-13-4-2-12/h6-7,9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAZCFFWMHFVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile typically involves the reaction of a thiazole derivative with a morpholine derivative under specific conditions. One possible route could be:

Starting Materials: Thiazole-4-carboxaldehyde and morpholine.

Reaction: The thiazole-4-carboxaldehyde reacts with morpholine in the presence of a suitable catalyst and solvent.

Conditions: The reaction is typically carried out under reflux conditions with a solvent like ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the process might involve:

Optimization: Optimizing the reaction conditions to maximize yield and purity.

Catalysts: Using industrial catalysts to speed up the reaction.

Purification: Employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile would depend on its specific biological target. Generally, compounds with morpholine and thiazole rings can interact with various enzymes or receptors, modulating their activity. The nitrile group might also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

The compound’s structural analogs differ in substituents on the thiazole or morpholine rings, significantly altering physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a morpholine ring and a thiazole moiety, which are known for their diverse biological activities. The chemical formula is with a molecular weight of 209.27 g/mol. The structural representation is as follows:

- IUPAC Name : 2-morpholin-4-yl-2-(1,3-thiazol-4-yl)acetonitrile

- CAS Number : 1602501-52-9

- Appearance : Powder

Synthesis

The synthesis typically involves the reaction of thiazole derivatives with morpholine under specific conditions. A common method includes:

- Starting Materials : Thiazole-4-carboxaldehyde and morpholine.

- Reaction Conditions : Conducted in the presence of a suitable catalyst and solvent (e.g., ethanol or methanol) under reflux conditions.

Anti-inflammatory and Analgesic Properties

Research indicates that 2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile exhibits significant anti-inflammatory properties. Preliminary studies suggest it may interact with specific enzymes or receptors involved in inflammatory pathways, potentially making it a candidate for treating inflammatory diseases or pain management.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. A comparative analysis of similar thiazole-containing compounds indicates that those with structural similarities exhibit varying degrees of antimicrobial effects. For instance, compounds containing thiazole rings have demonstrated activity against both Gram-positive and Gram-negative bacteria .

| Compound Name | MIC (µg/mL) | Activity |

|---|---|---|

| 2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile | TBD | Antimicrobial |

| 5-Methyl-2-phenylthiazole | 0.22 - 0.25 | Anti-inflammatory |

| 2-Aminothiazoles | 4.69 - 22.9 | Antiprion effects |

The mechanism by which 2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile exerts its biological effects likely involves interactions with various biological targets. The nitrile group may play a critical role in binding to specific molecular targets, influencing enzyme activity and receptor modulation .

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of this compound:

- In Vitro Studies : Evaluations have demonstrated that derivatives containing thiazole rings can inhibit biofilm formation in pathogens like Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .

- Synergistic Effects : Some derivatives have exhibited synergistic effects when combined with established antibiotics such as Ciprofloxacin and Ketoconazole, suggesting enhanced efficacy in clinical applications .

- Safety Profile : Hemolytic studies indicate that these compounds have low toxicity profiles, with hemolytic activity ranging from 3.23% to 15.22% compared to Triton X-100 .

Comparative Analysis with Similar Compounds

The uniqueness of 2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile lies in its specific structural features that may confer distinct pharmacological properties compared to other thiazole-containing compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methyl-2-phenylthiazole | Thiazole ring with phenyl substitution | Anti-inflammatory |

| 2-Aminothiazoles | Amino group on thiazole | Antiprion effects |

| 2-(Morpholin-4-yl)-1,7-naphthyridine | Morpholine linked to naphthyridine | Antimicrobial |

These comparisons highlight the potential for developing targeted therapies based on the unique interactions afforded by the morpholine and thiazole components.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile, and how can structural purity be ensured?

- Methodological Answer : Synthesis typically involves condensation reactions between morpholine derivatives and thiazole-acetonitrile precursors. For example, similar thiazole-acetonitrile compounds are synthesized via electrophilic substitution or cyclization reactions using chloroacetyl chloride or phenylisothiocyanate as intermediates . To ensure purity, employ techniques like column chromatography (silica gel, eluent optimization) and monitor reaction progress via TLC or HPLC. Structural confirmation requires NMR (e.g., H/C NMR for morpholine and thiazole protons) and mass spectrometry (high-resolution MS for molecular ion validation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer :

- IR Spectroscopy : Look for nitrile (C≡N) stretching at ~2200–2250 cm and morpholine C-O-C asymmetric stretching at ~1100–1250 cm .

- NMR : Thiazole protons resonate at δ 7.5–8.5 ppm (aromatic region), while morpholine protons appear as a multiplet at δ 3.5–4.0 ppm. The acetonitrile carbon (C≡N) is typically observed at ~115–120 ppm in C NMR .

- XRD : For crystalline samples, single-crystal X-ray diffraction confirms bond angles and spatial arrangement of morpholine and thiazole moieties .

Advanced Research Questions

Q. How can computational chemistry methods optimize the synthesis of this compound, and what parameters are critical in reaction path modeling?

- Methodological Answer : Quantum chemical calculations (DFT or ab initio methods) can model reaction pathways and transition states. Key parameters include:

- Activation Energy : Use frequency calculations to validate transition-state structures.

- Solvent Effects : Apply implicit solvent models (e.g., PCM) to simulate polar aprotic solvents like DMF or acetonitrile.

- Reactivity Descriptors : Fukui indices or molecular electrostatic potential (MEP) maps predict electrophilic/nucleophilic sites on intermediates .

Tools like Gaussian or ORCA are recommended, with validation against experimental kinetics data from controlled small-scale reactions .

Q. What strategies address discrepancies in physicochemical property data (e.g., logP, pKa) across different studies?

- Methodological Answer :

- Statistical Validation : Apply Design of Experiments (DoE) principles to identify outliers. For example, use factorial designs to test logP variations under different pH conditions (pH 5.5 vs. 7.4) .

- Computational Consistency Checks : Compare experimental logP (e.g., shake-flask method) with calculated values via software like ACD/Labs or MarvinSuite. Discrepancies >0.5 log units suggest measurement errors or protonation state mismatches .

- pKa Adjustments : Use potentiometric titration with a Sirius T3 instrument to resolve conflicts between predicted and experimental pKa values. For nitrile-containing compounds, account for potential tautomerization .

Q. How can researchers design experiments to probe the reactivity of the thiazole and morpholine moieties in functionalization reactions?

- Methodological Answer :

- Thiazole Functionalization : Test electrophilic substitution (e.g., bromination at the 5-position of thiazole using NBS in DCM). Monitor regioselectivity via LC-MS and H NMR .

- Morpholine Modification : Explore alkylation or acylation reactions at the morpholine nitrogen. Use anhydrous conditions (e.g., KCO in THF) and characterize products via N NMR or X-ray crystallography .

- Cross-Coupling : Employ Suzuki-Miyaura coupling for thiazole-aryl bond formation, optimizing Pd catalysts (e.g., Pd(PPh)) and base (NaCO) .

Data Contradiction Analysis

Q. What experimental and computational approaches reconcile conflicting data on the compound’s photostability or degradation pathways?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to UV light (λ = 254–365 nm) in a photoreactor and analyze degradation products via HPLC-DAD/MS. Compare results with TD-DFT calculations predicting UV absorption spectra .

- Mechanistic Studies : Use ESR spectroscopy to detect radical intermediates during photodegradation. Computational modeling (CASPT2) can simulate excited-state behavior and bond cleavage pathways .

Key Physicochemical Properties (Reference Data)

| Property | Experimental Value | Calculated Value | Method/Source |

|---|---|---|---|

| logP (pH 7.4) | 1.335 | 2.08 | Shake-flask vs. ACD |

| pKa | 11.12 | 0.21–11.12 | Potentiometric titration |

| Molar Refractivity | 44.82 cm | N/A | Lorentz-Lorenz equation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.